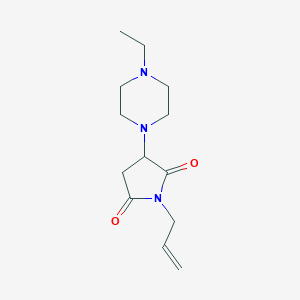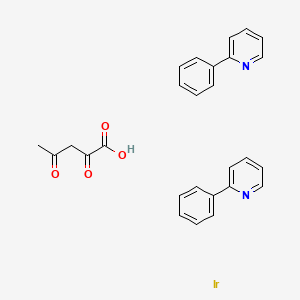
1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C13H21N3O2. It belongs to the class of organic compounds known as pyrrolidines . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to an allyl group and a 4-ethylpiperazin-1-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Anticonvulsant Properties
1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione and its derivatives have been explored extensively for their anticonvulsant properties. Research by Obniska et al. (2005) demonstrated that compounds with an aromatic ring at position-3 of pyrrolidine-2,5-dione exhibit notable anticonvulsant activity. Similarly, Rybka et al. (2016) synthesized new derivatives and found them effective in several anticonvulsant tests, with some compounds showing higher potency than standard antiepileptic drugs.
Synthesis and Chemical Properties
The synthesis and chemical properties of this compound are a focal area of study. Sundberg et al. (1986) reported on the preparation of this compound, highlighting its potential utility in synthesis. This forms a basis for understanding the chemical nature and applications of this compound in various synthetic processes.
Receptor Activity
Research into the receptor activity of this compound derivatives has revealed significant insights. For instance, Obniska et al. (2006) studied derivatives for their serotonin 5-HT1A and 5-HT2A receptor affinities, finding that certain derivatives showed distinct affinity for these receptors, suggesting potential therapeutic applications in neurological disorders.
Safety and Hazards
The safety and hazards associated with “1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione” are not available in the retrieved data. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
Direcciones Futuras
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on the design and synthesis of new pyrrolidine compounds, including “1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione”, to explore their potential therapeutic applications .
Propiedades
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-1-prop-2-enylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-3-5-16-12(17)10-11(13(16)18)15-8-6-14(4-2)7-9-15/h3,11H,1,4-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKFGCLHJGLTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CC(=O)N(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2636843.png)


![2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2636848.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2636850.png)


![1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2636855.png)

![1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole](/img/structure/B2636858.png)


![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2636863.png)
![2-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole](/img/structure/B2636866.png)
